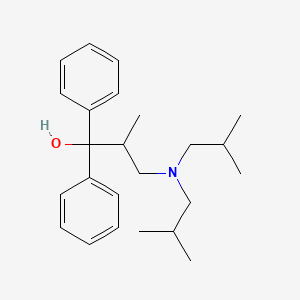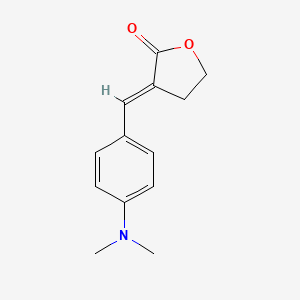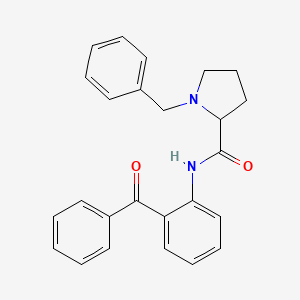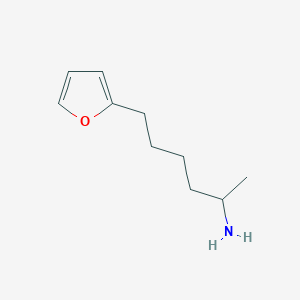
1,1-Diphenyl-2-methyl-3-(diisobutylamino)propanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(diisobutylamino)-2-methyl-1,1-diphenyl-1-propanol is an organic compound with a complex structure It is characterized by the presence of a diisobutylamino group, a methyl group, and two phenyl groups attached to a propanol backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(diisobutylamino)-2-methyl-1,1-diphenyl-1-propanol typically involves multi-step organic reactions. One common method includes the alkylation of diisobutylamine with a suitable alkyl halide, followed by the introduction of the phenyl groups through a Friedel-Crafts alkylation reaction. The final step involves the reduction of the intermediate compound to yield the desired propanol derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products.
Analyse Des Réactions Chimiques
Types of Reactions
3-(diisobutylamino)-2-methyl-1,1-diphenyl-1-propanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various alcohol derivatives.
Applications De Recherche Scientifique
3-(diisobutylamino)-2-methyl-1,1-diphenyl-1-propanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-(diisobutylamino)-2-methyl-1,1-diphenyl-1-propanol involves its interaction with specific molecular targets. The diisobutylamino group can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The phenyl groups may enhance the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Diisobutylamine: A simpler compound with similar functional groups but lacking the phenyl groups.
2-methyl-1,1-diphenyl-1-propanol: Similar structure but without the diisobutylamino group.
Uniqueness
3-(diisobutylamino)-2-methyl-1,1-diphenyl-1-propanol is unique due to the combination of its functional groups, which confer specific chemical properties and potential applications. The presence of both diisobutylamino and phenyl groups makes it a versatile compound for various research and industrial purposes.
Propriétés
Numéro CAS |
14326-26-2 |
|---|---|
Formule moléculaire |
C24H35NO |
Poids moléculaire |
353.5 g/mol |
Nom IUPAC |
3-[bis(2-methylpropyl)amino]-2-methyl-1,1-diphenylpropan-1-ol |
InChI |
InChI=1S/C24H35NO/c1-19(2)16-25(17-20(3)4)18-21(5)24(26,22-12-8-6-9-13-22)23-14-10-7-11-15-23/h6-15,19-21,26H,16-18H2,1-5H3 |
Clé InChI |
OYCAUCUATIWFIF-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CN(CC(C)C)CC(C)C(C1=CC=CC=C1)(C2=CC=CC=C2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![4-Phenyl-4-[(pyridine-4-carbonyl)-hydrazono]-butyric acid](/img/structure/B11999120.png)
![Propyl 4-({oxo[(tetrahydro-2-furanylmethyl)amino]acetyl}amino)benzoate](/img/structure/B11999137.png)


![2-(4-chloro-2-nitrophenoxy)-N'-[(E)-(4-chlorophenyl)methylidene]acetohydrazide](/img/structure/B11999165.png)
![[(3R,5S,8R,9S,10R,13S,14S,17S)-17-hydroxy-10,13,17-trimethyl-3,4,5,6,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B11999181.png)



![[2-methoxy-4-[(E)-[[2-(naphthalen-1-ylamino)-2-oxoacetyl]hydrazinylidene]methyl]phenyl] 4-methoxybenzoate](/img/structure/B11999198.png)

